molecular formula C14H13ClN4 B2658435 6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 656816-32-9

6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2658435
CAS RN: 656816-32-9
M. Wt: 272.74
InChI Key: WRVBZJXUVVGFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates has been demonstrated .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied using X-ray crystallography . This technique allows for a detailed understanding of the molecule’s structure, which can guide the design of new compounds with desired properties.


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane gives rise to [1,2,4]triazolo[4,3-c]pyrimidine derivatives .

Scientific Research Applications

Anticancer Properties

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects on cancer cells. These derivatives exhibit potential as selective inhibitors of specific kinases or receptors involved in cancer progression .

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidine nucleus has been investigated for its antimicrobial properties. Scientists have explored its effectiveness against bacterial, fungal, and viral pathogens. These compounds could serve as leads for developing novel antimicrobial agents .

Anti-Tubercular Agents

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been studied as potential anti-tubercular drugs. Their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, is of particular interest. These compounds may offer an alternative to existing treatments .

CB2 Cannabinoid Agonists

Researchers have identified [1,2,4]triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor agonists. These compounds interact with the endocannabinoid system and may have applications in pain management, inflammation, and neuroprotection .

Feticide Research

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored for its potential as a feticide. Scientists investigate its effects on embryonic development and its ability to selectively target abnormal cells during pregnancy .

Adenosine Antagonists

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine nucleus behave as selective antagonists for human A2A and A3 adenosine receptor subtypes. These receptors play a role in various diseases, including Parkinson’s disease. Modulating these receptors could lead to therapeutic interventions .

Other Applications

Beyond the mentioned fields, [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their potential as Hsp90 modulators, inhibitors of Shiga toxin trafficking, and more . The wide range of biological activities exhibited by these compounds continues to inspire synthetic organic and medicinal chemists.

Mechanism of Action

While the exact mechanism of action for “6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is not specified, compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities. For instance, some compounds have shown inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, including “6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, holds promise for the development of new therapeutic agents due to their wide range of biological activities . Future research could focus on further exploring the pharmacological activities of these compounds, optimizing their synthesis, and investigating their safety profiles.

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBZJXUVVGFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.